

VX-150: A Deep Dive into its Nav1.8 Selectivity Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: VX-150

Cat. No.: B8179964

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of **VX-150**, a clinical-stage Nav1.8 inhibitor. **VX-150** is a prodrug that is rapidly converted to its active metabolite, VRT-1207355 (referred to here as **VX-150m**), which demonstrates high potency and selectivity for the voltage-gated sodium channel Nav1.8. This channel is a key target in pain signaling pathways, making selective inhibitors like **VX-150** promising candidates for non-opioid analgesics.

Quantitative Selectivity Profile

The active metabolite of **VX-150**, **VX-150m**, has been characterized as a highly potent and selective inhibitor of the human Nav1.8 channel. While a comprehensive public-facing selectivity panel against all other sodium channel subtypes is not readily available, published data and company communications consistently report a high degree of selectivity.

Target	IC50 (nM)	Selectivity vs. Nav1.8	Reference
Human Nav1.8	15	-	[1]
Other Nav Subtypes	>6000	>400-fold	

Note: The ">400-fold" selectivity is a widely cited figure from Vertex Pharmaceuticals, indicating that the IC₅₀ values for other Nav channel subtypes are at least 400 times higher than that for Nav1.8.

Experimental Protocols

The determination of the selectivity profile of a Nav1.8 inhibitor like **VX-150m** typically involves electrophysiological assays. The following is a representative protocol for whole-cell voltage-clamp recording, a standard method for characterizing ion channel modulators.

Whole-Cell Voltage-Clamp Electrophysiology for Nav1.8 Inhibition

Objective: To determine the concentration-dependent inhibition of human Nav1.8 channels by a test compound (e.g., **VX-150m**).

1. Cell Culture:

- Human embryonic kidney (HEK293) cells stably expressing the human Nav1.8 α -subunit are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 μ g/mL), and a selection antibiotic (e.g., G418, 500 μ g/mL).
- Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
- For recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.

2. Solutions:

- External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310 mOsm with sucrose.
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH, and the osmolarity is adjusted to ~300 mOsm with sucrose. Cesium is used to block endogenous potassium currents.

3. Electrophysiological Recording:

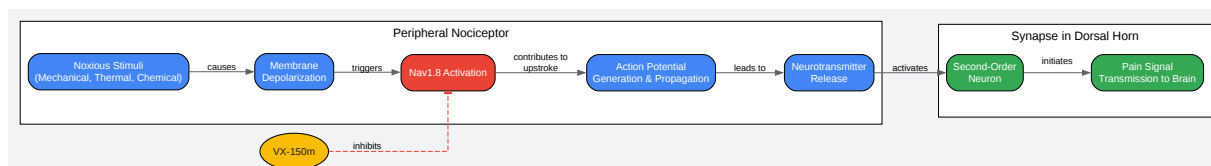
- Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.
- Borosilicate glass pipettes are pulled to a resistance of 2-5 M Ω when filled with the internal solution.
- A gigaohm seal is formed between the pipette tip and the cell membrane before rupturing the membrane to achieve the whole-cell configuration.
- The cell is held at a holding potential of -100 mV.
- Nav1.8 currents are elicited by a depolarizing voltage step to 0 mV for 50 ms.

4. Compound Application and Data Analysis:

- The test compound is prepared in the external solution at various concentrations.
- The compound is applied to the cell via a perfusion system.
- The peak inward current is measured before (control) and after the application of the test compound.
- The percentage of inhibition is calculated for each concentration.
- The concentration-response data are fitted with the Hill equation to determine the IC₅₀ value.
- Selectivity is determined by performing similar experiments on cells expressing other Nav channel subtypes (e.g., Nav1.1, 1.2, 1.3, 1.4, 1.5, 1.6, 1.7).

Visualizations

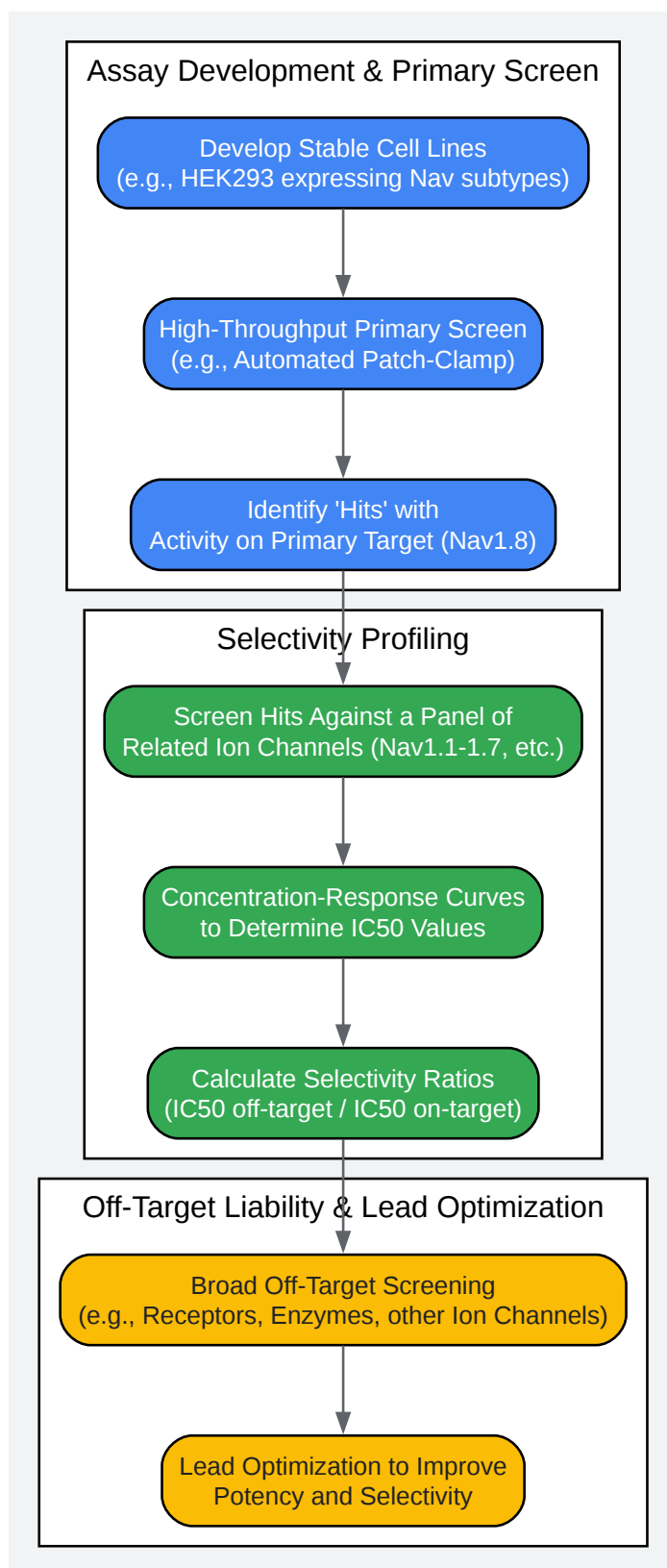
Nav1.8 Signaling in Nociception



[Click to download full resolution via product page](#)

Caption: Role of Nav1.8 in the pain signaling pathway and the inhibitory action of **VX-150m**.

Experimental Workflow for Ion Channel Inhibitor Selectivity Screening



[Click to download full resolution via product page](#)

Caption: A generalized workflow for determining the selectivity profile of an ion channel inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [VX-150: A Deep Dive into its Nav1.8 Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8179964#vx-150-nav1-8-selectivity-profile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com